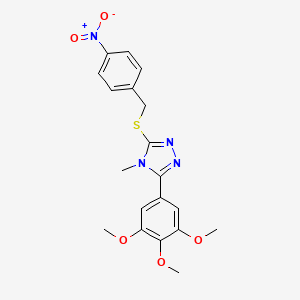

4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

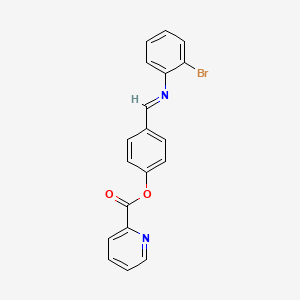

The compound "4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activity. The structure of this compound suggests the presence of a 1,2,4-triazole ring, a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the planarity and hydrogen bonding capabilities of amides. The triazole ring is substituted with a methyl group, a nitrobenzylthio moiety, and a trimethoxyphenyl group, which could contribute to the compound's physicochemical properties and biological activity.

Synthesis Analysis

The synthesis of related triazole compounds involves the reaction of amino-triazole derivatives with various aldehydes or benzyl chlorides. For instance, a similar triazole compound was synthesized by reacting 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . Another related synthesis involved the reaction of 3-(3,4,5-trimethoxybenzyl)-4-amino-5-mercapto-1,2,4-triazole with substituted benzyl chloride . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of dihedral angles between the triazole ring and the attached benzene rings. For example, in a related compound, the dihedral angles between the thione-substituted triazole ring and the other triazole and benzene rings were found to be significant, which could affect the overall conformation and biological activity of the molecule . Such structural features are likely to be present in the compound of interest as well.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including alkylation and arylation. For instance, 4-nitro-1,2,3-triazole was found to react with tert-butanol in the presence of sulfuric acid to yield alkylated triazole products . These reactions are important for the functionalization of the triazole core and could be relevant for the modification of the compound "4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole" to enhance its biological properties or to create derivatives for structure-activity relationship studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like nitro groups, methoxy groups, and thioether linkages can affect these properties. For example, the crystal structure of a related triazole compound revealed weak hydrogen bonds and C–H···π supramolecular interactions, which stabilize the crystal structure . These interactions could also play a role in the solubility and crystallinity of the compound .

Applications De Recherche Scientifique

Synthesis and Biological Activity Research has been conducted on the synthesis of novel triazole derivatives, including variants of 4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole. These compounds have been studied for their biological activities, such as fungicidal properties against R. solani (Hui, 2012).

Crystallographic Analysis Structural analyses, including crystallographic studies, have been performed on triazole derivatives. For example, a study on a 4-amino-3-methyl-1,2,4-triazole-5-thione derivative demonstrated specific crystallographic characteristics and intermolecular hydrogen bonding (Liu et al., 1999).

Lipase and α-Glucosidase Inhibition There is also research on triazole derivatives for their potential in inhibiting lipase and α-glucosidase enzymes. Certain synthesized compounds showed notable anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Angiotensin II Antagonists Triazole compounds, including those similar to 4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, have been evaluated as angiotensin II (AII) antagonists. These studies focus on the synthesis of triazoles and their efficacy in blocking AII responses (Ashton et al., 1993).

Propriétés

IUPAC Name |

4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-22-18(13-9-15(26-2)17(28-4)16(10-13)27-3)20-21-19(22)29-11-12-5-7-14(8-6-12)23(24)25/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDVTYBQHWPUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)

![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)

![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)